2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine

Basicity Regioisomer Differentiation Lead Optimization

Regioisomer-specific procurement is critical for SAR studies-using the wrong CF₃ isomer can derail binding assays. 2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine provides the 4-CF₃ substitution pattern with a computed pKa of 3.77, ensuring a higher fraction of protonated species at pH 5-6 for ionic target engagement. • pKa 3.77 vs. 0.50 for the 5-CF₃ analog-avoids activity cliffs. • XLogP3 = 2.5 supports membrane permeability without excessive lipophilicity. • In stock in multiple sizes for immediate head-to-head isomer profiling.

Molecular Formula C11H7F3N2O
Molecular Weight 240.18 g/mol
CAS No. 2640970-29-0
Cat. No. B6442008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine
CAS2640970-29-0
Molecular FormulaC11H7F3N2O
Molecular Weight240.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H7F3N2O/c12-11(13,14)8-3-5-16-10(6-8)17-9-2-1-4-15-7-9/h1-7H
InChIKeyDRSHIWVJWBAIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine – 4-CF3 Pyridine Building Block


2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine is a heterocyclic building block featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and a pyridin-3-yloxy moiety at the 2-position [1]. The compound is commercially available from screening compound suppliers and is utilized as a synthetic intermediate in pharmaceutical and agrochemical research [2]. Its trifluoromethyl group enhances lipophilicity (computed XLogP3 = 2.5) and metabolic stability, while the pyridinyloxy linkage offers a vector for further functionalization [1].

Synthetic intermediate for pharmaceutical and agrochemical SAR studies
4-CF₃ substitution enhances lipophilicity and metabolic stability
Pyridin-3-yloxy linkage offers a vector for further functionalization

Why 4-CF3 Regioisomer Cannot Be Substituted


The position of the electron-withdrawing trifluoromethyl group on the pyridine ring dictates the compound's electronic distribution, basicity, and dipole moment, leading to divergent reactivity and biological target engagement. Simple substitution of the 4-CF3 isomer with its 5-CF3 analog is not viable, as the latter exhibits a significantly different computed pKa (0.50 vs. 3.77 for the 4-CF3 isomer) [1]. This 3.27 log unit difference in basicity can alter hydrogen-bonding patterns, solubility profiles, and binding affinities in biochemical assays, making regioisomer-specific procurement essential for structure-activity relationship (SAR) studies.

pKa shift may alter protonation and binding
The 4‑CF₃ isomer (computed pKa ~3.8) differs by approximately 3.3 units from the 5‑CF₃ analog, potentially changing charge state at assay pH and compromising SAR interpretation.
Electronic and lipophilicity profile diverges
Replacing the 4‑CF₃ group with the 5‑CF₃ regioisomer modifies molecular dipole and lipophilicity trend; these changes may not transfer directly and require regioisomer‑specific validation.

Comparative Evidence: 4-CF3 vs. Closest Analogs


pKa Basicity: 4-CF3 vs. 5-CF3 Analog

The computed pKa for 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine is 3.77, while the corresponding 5-CF3 isomer (CAS 2640949-69-3) has a predicted pKa of 0.50 [1]. This 3.27-unit difference arises from the distinct electron-withdrawing effects of the CF3 group at the 4- versus 5-position.

pKa Comparison
Class‑level
4‑CF₃: 3.77 ± 0.10 | 5‑CF₃ analog: 0.50 ± 0.22
ΔpKa = 3.27 units
Protonation‑state context may guide regioisomer procurement
Computed pKa (ACD/Labs); experimental verification recommended
Basicity Regioisomer Differentiation Lead Optimization

Lipophilicity: 4-CF3 vs. 5-CF3 Analog

The target compound has a computed XLogP3 of 2.5, whereas the 5-CF3 isomer (CAS 2640949-69-3) is predicted to have a slightly lower lipophilicity based on reversed-phase HPLC retention behavior [1]. The difference in position of the CF3 group alters the molecular dipole and consequently partition coefficients.

Lipophilicity Trend
Supporting evidence
XLogP3 = 2.5; 5‑CF₃ isomer shows lower lipophilicity trend
Lipophilicity may influence permeability and metabolic clearance
Computational prediction; precise ΔlogP not available from current data
Lipophilicity Physicochemical Property Drug-likeness

Comparative Bioactivity Data Gap

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB, Google Patents) found no head-to-head biological assay data directly comparing 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine with its 5- or 6-CF3 analogs. The BindingDB entries initially associated with this scaffold were verified to belong to different chemical series [1]. High-strength differential biological evidence is therefore currently unavailable, and any procurement decision based on biological activity must be preceded by in-house profiling.

Bioactivity Data Gap
Data to verify
No public IC₅₀, EC₅₀, or Ki data for 4‑CF₃ or regioisomeric analogs
Prospective in‑house profiling required before bioactivity‑based selection
Database search (April 2026); BindingDB entry mismatch confirmed
Data Gap Prospective Profiling Research Opportunities

Procurement & Application Scenarios


pKa-Driven Fragment Library Expansion

Preferentially procures the 4-CF3 isomer when the target binding site contains a basic residue (e.g., Asp, Glu) that requires a protonated pyridine nitrogen for ionic interactions. The pKa of 3.77 ensures a significantly higher fraction of protonated species at pH 5-6 compared to the 5-CF3 analog (pKa 0.50), as evidenced by the computed pKa difference [1][2].

Lipophilicity & Permeability in Lead Optimization

Use the 4-CF3 isomer as a structural probe when higher lipophilicity (XLogP3 = 2.5) is required to improve membrane permeability, while simultaneously monitoring the protonation-dependent solubility impact. The alternative 5-CF3 isomer may be selected when lower logP is desired [1].

Selective Functionalization at 4-Position

The 4-CF3 substitution pattern offers distinct reactivity for subsequent C-H functionalization or nucleophilic aromatic substitution compared to the 5- or 6-CF3 isomers. Procurement is justified when the synthetic route targets modifications that exploit the electronic environment ortho/para to the CF3 group [1].

Comparative Profiling of CFTR Modulators

In light of the evident data gap [3], this compound should be procured as part of a set including the 5-CF3 and 6-CF3 isomers for systematic in-house profiling against CFTR and related ion channels, enabling a fully controlled head-to-head comparison.

Application
Selection Property
Validation Focus
Fragment‑based lead generation
Protonation state at target pH
pKa‑dependent binding assays
Lipophilicity‑guided permeability optimization
Computed logP and permeability correlation
Permeability assay with solubility monitoring
Regioselective functionalization strategy
Electronic environment at 4‑position
Synthetic route compatibility and yield
Comparative ion channel profiling
Regioisomer‑specific activity profile
Head‑to‑head electrophysiology or binding assay
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